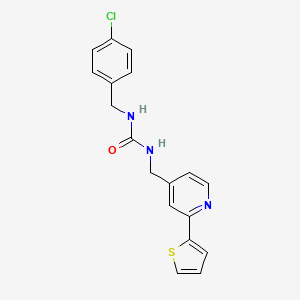

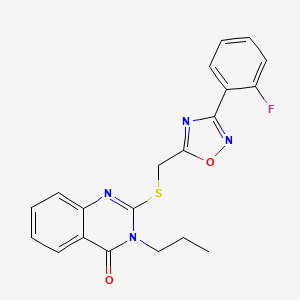

![molecular formula C7H11NO2 B2481211 1-(3-氧杂-6-氮杂双环[3.1.1]庚烷-6-基)乙酮 CAS No. 1849357-30-7](/img/structure/B2481211.png)

1-(3-氧杂-6-氮杂双环[3.1.1]庚烷-6-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of structures related to "1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone" often involves innovative approaches to construct the bicyclic framework. A notable method includes the intramolecular photochemical [2 + 2]-cyclization, as demonstrated in the advanced synthesis of 2-azabicyclo[3.2.0]heptanes, which are pivotal in drug discovery efforts (Druzhenko et al., 2018). Furthermore, the formation of similar bicyclic structures through reactions like intramolecular hydrogen abstraction promoted by N-radicals showcases the versatility and creativity inherent in modern synthetic chemistry (Francisco et al., 2003).

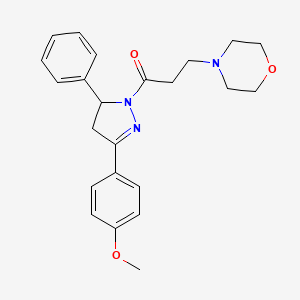

Molecular Structure Analysis

The molecular structure of "1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone" and its analogs is characterized by the presence of a fused bicyclic ring system, which includes an oxygen atom and a nitrogen atom within the ring structure. This unique configuration lends itself to interesting conformational and stereoelectronic properties, which can be pivotal in the compound's reactivity and interaction with biological targets. Studies on similar structures have utilized NMR spectroscopy and X-ray crystallography to deduce relative stereochemistry and to understand the conformational dynamics of these molecules (Brown et al., 1977).

Chemical Reactions and Properties

The bicyclic structures related to "1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone" exhibit a range of reactivity patterns, particularly in the context of their interactions with nucleophiles and electrophiles. The presence of functional groups such as ketones and ethers within the bicyclic framework influences their chemical behavior, making them suitable for further functionalization. For instance, the reactivity of these compounds towards nucleophilic reagents and their subsequent ring transformations have been documented, demonstrating their versatility as synthetic intermediates (Golding & Hall, 1975).

科学研究应用

光化学合成在药物发现中的应用

在Druzhenko等人(2018年)的研究中探讨的2-氮杂双环[3.2.0]庚烷的光化学合成展示了这类化合物在药物发现中的实用性。他们的研究详细描述了一种受构象限制的脯氨酸类似物,2,3-乙烯基脯氨酸的合成,突显了这些双环结构作为药物化学中先进构建块的潜力(Druzhenko et al., 2018)。

结构-活性关系

Fernández等人(1992年)研究了双环β-内酰胺,包括7-氧代-1-氮杂双环[3.2.0]庚烷及其衍生物的构象和电荷分布。他们的从头算方法揭示了影响β-内酰胺酶抑制剂能力的结构趋势,强调了这些双环结构在理解潜在药理活性剂的结构-活性关系中的重要性(Fernández, Carballiera, & Ríos, 1992)。

醇氧化的催化剂

Toda等人(2023年)确定了亚硝基自由基/羟胺在铜共催化的空气氧化醇中的最佳框架,利用8-氮杂双环[3.2.1]辛烷-8-醇等双环结构。他们的研究展示了这些化合物在催化二级醇氧化为酮中的效率,强调了这些双环骨架在催化中的相关性(Toda et al., 2023)。

合成化学应用

Black等人(1998年)展示了6-氧代-1-氮杂双环[3.1.0]己烷在光异构化和随后反应中的应用,以得到相关吡咯烯。这突显了双环化合物在促进独特合成途径和转化中的作用,有助于化学合成方法的多样性(Black, Edwards, & Laaman, 1998)。

基于吗啉的构建块

Walker等人(2012年)专注于合成3-氧代-6-氮杂双环[3.1.1]庚烷作为一种新型吗啉基构建块。他们的工作强调了这些双环吗啉在药物化学研究中的重要性,为传统吗啉结构提供了一种具有相似亲脂性和无手性属性的可行替代方案(Walker, Eklov, & Bedore, 2012)。

属性

IUPAC Name |

1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(8)4-10-3-6/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELJDZJVFHORQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CC1COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

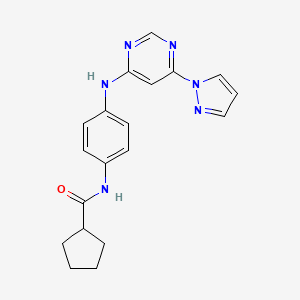

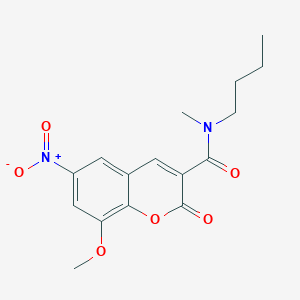

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)

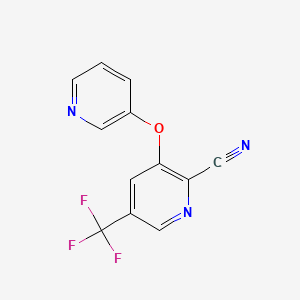

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)

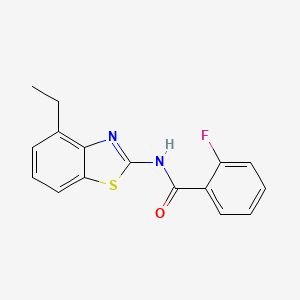

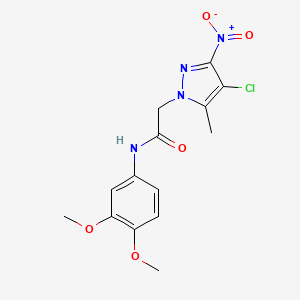

![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)

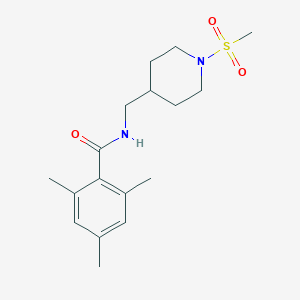

![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)